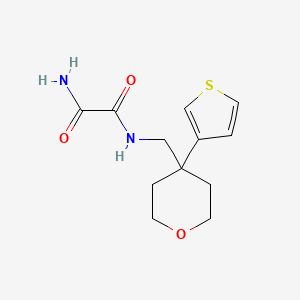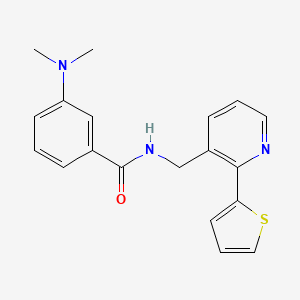
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as N-(4-ethylpiperazin-1-yl)-3-phenylpropanamide dihydrochloride or N-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-amine dihydrochloride. It is a white crystalline powder that is soluble in water and ethanol.
科学的研究の応用
Neuroprotective and Anti-thrombolytic Properties
One study explored the protective effects of a compound similar in structure to 2-Amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one dihydrochloride against cardiac remodeling in isoproterenol-induced myocardial infarction in rats. The compound showed potential as an anticoagulant agent to prevent thrombosis in acute myocardial infarction due to its ability to inhibit angiotensin-converting enzyme and reduce cardiac dysfunction markers (Khdhiri et al., 2020).
Another study evaluated the cerebroprotective potential of a synthetic coumarin against pharmaceutically induced ischemic stroke in rats. The compound demonstrated significant neuroprotective effects and mitigated oxidative stress markers in stroke rats, suggesting its therapeutic potential against myocardial infarction and stroke (Mnafgui et al., 2019).
Enhancing Cognitive Function
Research on a derivative of this compound investigated its effect on improving cognitive dysfunction. The study focused on two compounds, P M No.5 and P M No.6, and found that both showed a significant improvement in learning and memory in mice, indicating their potential use in addressing cognitive impairments (Zhang Hong-ying, 2012).
Potential in Diverse Therapeutic Fields
A review highlighted the versatility of the N-phenylpiperazine subunit, which is structurally related to this compound. The review emphasized the potential of this subunit to yield new classes of therapeutic agents for various fields beyond its traditional use for central nervous system disorders, suggesting a broad range of applications for similar compounds (Maia et al., 2012).
特性
IUPAC Name |
2-amino-1-(4-ethylpiperazin-1-yl)-3-phenylpropan-1-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O.2ClH/c1-2-17-8-10-18(11-9-17)15(19)14(16)12-13-6-4-3-5-7-13;;/h3-7,14H,2,8-12,16H2,1H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYDTBPJVCANAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C(CC2=CC=CC=C2)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[2-Chloro-5-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/no-structure.png)
![N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2442760.png)
![1-[4-(6-Nitro-2,3-dihydroindole-1-carbonyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2442761.png)


![N-(Benzo[d]thiazol-2-ylmethyl)acrylamide](/img/structure/B2442767.png)
![N-[4-[2-(Hydroxymethyl)-5,5-dimethylpiperidine-1-carbonyl]phenyl]prop-2-enamide](/img/structure/B2442769.png)
![2-{5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}thieno[2,3-b]quinoline](/img/structure/B2442770.png)



![Ethyl 2-amino-3-[4-(difluoromethoxy)phenyl]-3-hydroxypropanoate](/img/structure/B2442780.png)

